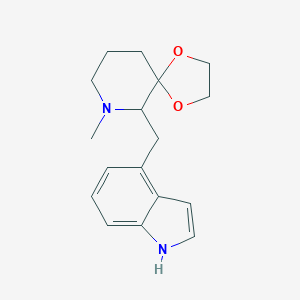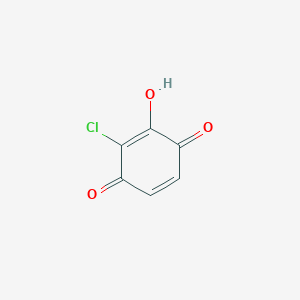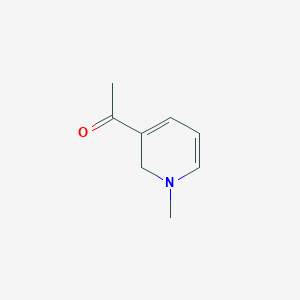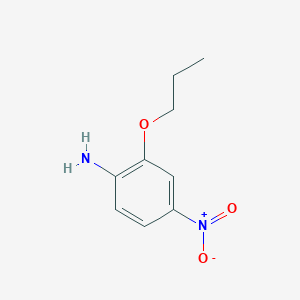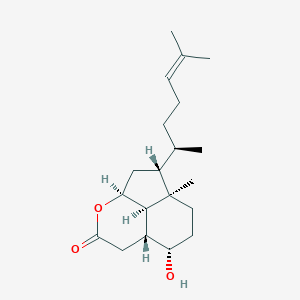
Aplykurodin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplykurodin B is a natural product that belongs to the family of marine-derived macrolides. It was first isolated from the marine sponge Aplysina sp. in 1994. Since then, it has attracted the attention of many researchers due to its potential therapeutic applications. Aplykurodin B has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.
Aplicaciones Científicas De Investigación
Cytotoxicity and Tumor Cell Inhibition
Aplykurodin B, a degraded sterol found in the anaspidean mollusk Aplysia fasciata, has been identified to exhibit cytotoxicity against tumor cell lines. The study by Ortega, Zubı́a, and Salvá (1997) highlights its potential in cancer research, particularly in developing treatments targeting specific tumor cells (Ortega, Zubı́a, & Salvá, 1997).
Ichthyotoxicity and Marine Biology
Research by Spinella et al. (1992) on the mollusk Aplysia fasciata, where Aplykurodin B was originally isolated, points to its ichthyotoxic properties. This could have implications for understanding marine ecology and the chemical defense mechanisms of marine organisms (Spinella et al., 1992).
Chemical Synthesis and Structural Analysis
Izzo et al. (2000) focused on the synthesis of aplykurodins, including Aplykurodin B, demonstrating the complexities of replicating marine natural products in a lab setting. This research is crucial for the pharmaceutical industry in synthesizing complex natural compounds for therapeutic use (Izzo et al., 2000).
Propiedades
Número CAS |
101691-09-2 |
|---|---|
Nombre del producto |
Aplykurodin B |
Fórmula molecular |
C20H32O3 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one |
InChI |
InChI=1S/C20H32O3/c1-12(2)6-5-7-13(3)15-11-17-19-14(10-18(22)23-17)16(21)8-9-20(15,19)4/h6,13-17,19,21H,5,7-11H2,1-4H3/t13-,14+,15-,16+,17+,19+,20-/m1/s1 |
Clave InChI |
WFIRRHJNPNGJBS-VZNPGGIZSA-N |
SMILES isomérico |
C[C@H](CCC=C(C)C)[C@H]1C[C@H]2[C@H]3[C@@]1(CC[C@@H]([C@@H]3CC(=O)O2)O)C |
SMILES |
CC(CCC=C(C)C)C1CC2C3C1(CCC(C3CC(=O)O2)O)C |
SMILES canónico |
CC(CCC=C(C)C)C1CC2C3C1(CCC(C3CC(=O)O2)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



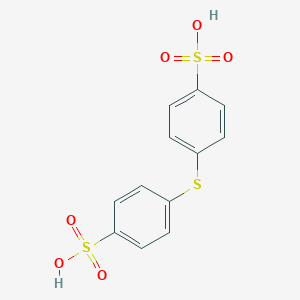
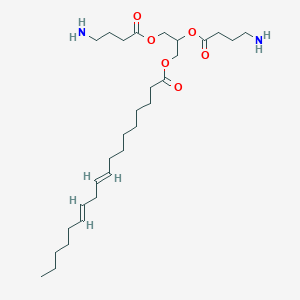
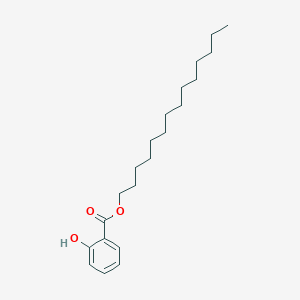
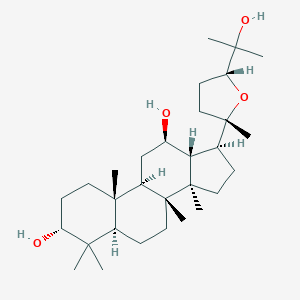
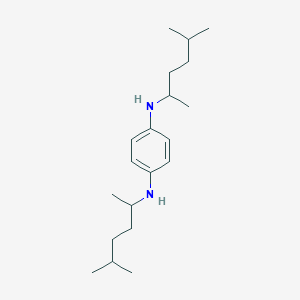
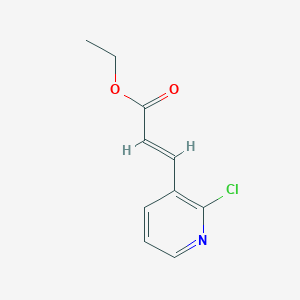
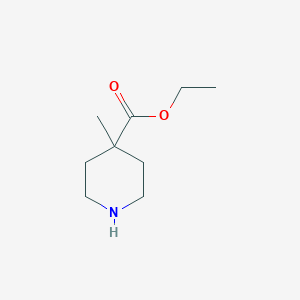
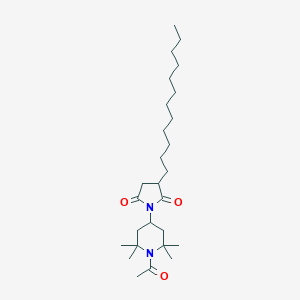
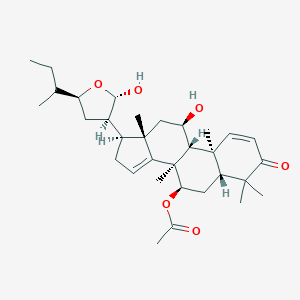
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)
